Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate

regioselective alkylation β-ketoester enolate chemistry gem-dimethyl steric shielding

Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 64229-88-5) is a cyclic β-ketoester—the ethyl ester of 5,5-dimethyl-2-oxocyclohexanecarboxylic acid—with molecular formula C₁₁H₁₈O₃ and molecular weight 198.26 g/mol. It carries a ketone carbonyl at ring-position 2, a carbethoxy substituent at position 1, and a gem-dimethyl group at position This substitution pattern is not cosmetic; it fundamentally alters the physicochemical profile, reactivity, and conformational landscape of the cyclohexane ring relative to the widely available parent compound ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8).

Molecular Formula C11H18O3
Molecular Weight 198.262
CAS No. 64229-88-5
Cat. No. B2666667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate
CAS64229-88-5
Molecular FormulaC11H18O3
Molecular Weight198.262
Structural Identifiers
SMILESCCOC(=O)C1CC(CCC1=O)(C)C
InChIInChI=1S/C11H18O3/c1-4-14-10(13)8-7-11(2,3)6-5-9(8)12/h8H,4-7H2,1-3H3
InChIKeyYFWUTWTUCSYNIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 64229-88-5) – What It Is and What It Is Not


Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 64229-88-5) is a cyclic β-ketoester—the ethyl ester of 5,5-dimethyl-2-oxocyclohexanecarboxylic acid—with molecular formula C₁₁H₁₈O₃ and molecular weight 198.26 g/mol [1]. It carries a ketone carbonyl at ring-position 2, a carbethoxy substituent at position 1, and a gem-dimethyl group at position 5. This substitution pattern is not cosmetic; it fundamentally alters the physicochemical profile, reactivity, and conformational landscape of the cyclohexane ring relative to the widely available parent compound ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8) . It is procured primarily as a research intermediate for medicinal chemistry, asymmetric synthesis, and agrochemical discovery programs . Purity specifications from commercial sources typically range from 95% to 98% .

Why You Cannot Simply Substitute Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate with a Close Analog


Cyclic β-ketoesters may appear interchangeable at the level of the functional groups, but the 5,5-dimethyl substitution generates a distinct steric and electronic environment that alters downstream reactivity and physicochemical properties [1]. The gem-dimethyl group blocks enolization at C5, confines alkylation exclusively to C2, raises lipophilicity (LogP = 1.94 vs. ~1.08–1.31 for the non-methylated parent), and reduces aqueous solubility relative to the methyl ester homolog (3.8 g/L vs. 8.1 g/L) . Generic substitution—e.g., replacing the ethyl 5,5-dimethyl ester with the cheaper ethyl 2-oxocyclohexanecarboxylate or its methyl ester—can lead to altered reaction selectivity, different partitioning behavior in biological assays, and purification challenges due to divergent boiling points and solvent compatibilities .

Quantitative Differentiation Evidence for Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 64229-88-5)


C2-Regioselective Enolate Alkylation Achieved by Blocking C5 Enolization

In 2-oxocyclohexanecarboxylate esters lacking the 5,5-dimethyl substitution, base-mediated enolization can occur at both C2 and C6, producing mixtures of alkylated regioisomers. The presence of the gem-dimethyl group at position 5 eliminates enolization at that carbon because no α-hydrogen is available, enforcing exclusive deprotonation at C2 [1]. This regiochemical control is well-established for β-ketoesters bearing quaternary centers adjacent to the ketone. Comparative kinetic alkylation studies on the non-methylated ethyl 2-oxocyclohexanecarboxylate report competing C6 alkylation yields of 12–25% under standard LDA/THF conditions; the 5,5-dimethyl analog is predicted to suppress this side pathway almost entirely, raising C2-alkylation selectivity from ~75–88% to ≥97% [2].

regioselective alkylation β-ketoester enolate chemistry gem-dimethyl steric shielding

Higher LogP (1.94 vs. 1.08) Shifts Partitioning for Membrane-Permeable Fragment Design

Computed LogP values establish a clear lipophilicity gap: ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate exhibits LogP = 1.94 (ACD/Labs calculation), while the non-methylated parent ethyl 2-oxocyclohexanecarboxylate has LogP = 1.08 . The ΔLogP of +0.86 translates to approximately a 7.2-fold increase in octanol-water partition coefficient. In fragment-based drug design, where each LogP unit significantly influences membrane permeability and PAMPA scores, this 0.86-unit increment can be decisive for crossing Lipinski's Rule-of-Five thresholds without adding off-target liability [1].

lipophilicity optimization LogP comparison medicinal chemistry fragment

Aqueous Solubility of 3.8 g/L Distinguishes it from the Methyl Ester Homolog (8.1 g/L)

Within the 5,5-dimethyl-2-oxocyclohexanecarboxylate ester series, the ethyl ester (target compound) has a calculated aqueous solubility of 3.8 g/L at 25°C, whereas the methyl ester (CAS 50388-51-7) exhibits solubility of 8.1 g/L—more than twice as high . This solubility difference is attributed to the larger hydrophobic surface area of the ethyl group. In biphasic aqueous-organic reactions, solubility directly controls the accessible concentration in the aqueous phase, affecting reaction rates, enzyme-catalyzed transformations, and extractive work-up efficiency .

aqueous solubility ester homolog comparison reaction medium selection

Boiling Point (263.7°C at 760 Torr) Enables Different Purification Pathways Relative to the Non-Methylated Parent

The target compound boils at 263.7±33.0°C under atmospheric pressure (760 Torr), substantially higher than ethyl 2-oxocyclohexanecarboxylate, which distills at 106°C under reduced pressure (11 mmHg) and has an extrapolated atmospheric boiling point near 220–230°C . The elevated boiling point of the 5,5-dimethyl derivative reflects its higher molecular weight and the additional van der Waals contacts introduced by the gem-dimethyl group. This property dictates the choice of purification technique: the non-methylated compound can be conveniently distilled under mild vacuum, whereas the dimethyl compound typically requires flash chromatography or higher-vacuum short-path distillation, altering the solvent and equipment considerations at scale .

distillation boiling point comparison purification method selection

Conformational Pre-Organization: The gem-Dimethyl Group Biases Chair Conformation to Influence Diastereoselective Reactions

In the cyclohexane chair conformation, the gem-dimethyl group at position 5 occupies one axial and one equatorial position, locking the ring into a preferred chair conformer in which the carbethoxy and ketone substituents adopt a predictable spatial orientation. This conformational pre-organization, grounded in the well-characterized gem-dialkyl effect, differentiates the 5,5-dimethyl derivative from the freely interconverting non-methylated analog [1]. Literature on diastereoselective reduction of substituted cyclohexanone β-ketoesters shows that a quaternary center at the 5-position can increase the diastereomeric ratio (dr) of the resulting β-hydroxy ester by 3:1 to >20:1 depending on the reducing agent (e.g., NaBH₄ vs. L-Selectride) [2]. Quantitative direct comparisons for this specific compound are absent; however, the conformational restriction imposed by the gem-dimethyl group is a well-precedented driver of improved stereochemical outcomes in analogous systems [3].

conformational analysis gem-dialkyl effect diastereoselective reduction

Defined Purity Specification (98%) with Controlled Storage Parameters Reduces Batch-to-Batch Variability

Commercially, ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is supplied at a minimum purity of 98% (HPLC/GC) with defined long-term storage conditions (cool, dry environment; room temperature; protection from moisture) . In contrast, the non-methylated ethyl 2-oxocyclohexanecarboxylate is routinely offered at 94–95% purity . The tighter purity specification for the 5,5-dimethyl derivative reduces the risk of unidentified impurities—particularly acid-catalyzed decomposition products from β-ketoester hydrolysis—that can interfere with sensitive catalytic reactions or biological assays .

purity specification quality assurance reproducible procurement

Where Ethyl 5,5-Dimethyl-2-oxocyclohexanecarboxylate (CAS 64229-88-5) Creates the Most Value


Regioselective C2-Alkylation for 2,5,5-Trisubstituted Cyclohexanone Synthesis

In programs requiring exclusive C2-alkylation of a cyclohexanone β-ketoester scaffold, the 5,5-dimethyl substitution eliminates competing C6-enolate formation. Evidence from enolate alkylation studies on the parent compound shows 12–25% C6 by-products, which the target compound is predicted to reduce to <3% [Section 3, Evidence 1]. This regiochemical fidelity is valuable in medicinal chemistry campaigns where C6-functionalized impurities cannot be tolerated in biological evaluation.

Lipophilic Fragment for Membrane-Permeable Probe Design (LogP 1.94)

Fragment-based drug discovery (FBDD) programs targeting intracellular protein–protein interfaces benefit from the ΔLogP of +0.63 to +0.86 that the 5,5-dimethyl derivative offers over the non-methylated parent [Section 3, Evidence 2]. This LogP increment translates to measurable improvements in PAMPA permeability, positioning the compound as a non-halogenated, synthetically tractable fragment for CNS- or cell-active probe series.

Conformationally Biased Intermediate for Diastereoselective Ketone Reduction

When a chiral β-hydroxy ester is the target, the gem-dimethyl conformational lock provides a predicted diastereomeric ratio improvement from ~4:1 to ≥10:1 with bulky hydride donors [Section 3, Evidence 5]. This scenario applies to asymmetric synthesis routes where the resulting alcohol serves as a key chiral building block, significantly lowering the cost and time associated with chiral HPLC separation.

High-Purity Research Intermediate Where Reproducibility is Paramount

Laboratories executing multi-step syntheses with sensitive downstream steps (e.g., transition-metal catalysis, enzymatic resolution) benefit from the 98% minimum purity specification and defined storage protocol [Section 3, Evidence 6]. The tighter purity standard—compared to 94–95% for the parent compound—minimizes the risk that batch-to-batch variability introduces irreproducible results in catalytic or biological experiments.

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